3-(Isopentyloxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopentyloxypyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with an isopentyloxy group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The addition of an isopentyloxy group enhances the compound’s lipophilicity and potentially its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopentyloxypyrrolidine typically involves the reaction of pyrrolidine with isopentyl alcohol under acidic or basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with isopentyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-isopentyloxypyrrolidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium or nickel can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Isopentyloxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopentyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-Isopentyloxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-isopentyloxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lipophilicity allows it to easily penetrate cell membranes, where it can bind to its target and exert its effects. The exact pathways involved depend on the specific biological activity being studied, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the isopentyloxy group.
3-Methylpyrrolidine: A similar compound with a methyl group instead of an isopentyloxy group.
3-Isopropoxypyrrolidine: A compound with an isopropoxy group instead of an isopentyloxy group.
Uniqueness
3-Isopentyloxypyrrolidine is unique due to the presence of the isopentyloxy group, which enhances its lipophilicity and potentially its biological activity. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(3-methylbutoxy)pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)4-6-11-9-3-5-10-7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
RPPGMZVKEWPDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.